2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid
Description
This compound belongs to the family of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivatives, widely used in peptide synthesis for temporary amine group protection. The core structure includes a cyclobutane ring substituted with a methyl group at the 3-position and an acetic acid moiety, enabling its role as a constrained building block in drug design. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclobutyl]acetic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-10-22(11-14,12-20(24)25)23-21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
LWQDCTFKWYEFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the formation of the cyclobutyl ring and subsequent attachment of the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The cyclobutyl ring provides structural rigidity, which can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Ring Size and Substitution :
- The 3-methylcyclobutyl group in the target compound imposes steric constraints, favoring selective binding in enzyme-active sites compared to unsubstituted cyclobutyl analogs .
- Azetidine derivatives (e.g., CAS 1592739-14-4) introduce nitrogen into the ring, altering electronic properties and increasing susceptibility to ring-opening reactions .
Functional Group Impact: Thiophene-containing analogs (e.g., CAS 1340291-71-5) exhibit π-π stacking interactions due to aromaticity, enhancing stability in solid-state formulations . Hydroxy-methylbutanoic acid (CAS 1217603-41-2) improves water solubility, critical for oral bioavailability in drug candidates .
Safety and Reactivity: Methylazetidine derivatives (CAS 1592739-14-4) carry acute toxicity risks (H302, H315), necessitating careful handling . Piperidinone-based compounds (e.g., CAS 270062-91-4) show reduced electrophilicity due to ketone stabilization, lowering reactivity hazards .
Biological Activity
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid, often referred to as Fmoc-amino acid derivative, is a complex organic compound notable for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in peptide synthesis to enhance stability and solubility. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid is , with a molecular weight of approximately 410.46 g/mol. The structure includes several functional groups that contribute to its biological activity, including:
- Fluorenyl group : Enhances interaction with biological membranes.
- Methoxycarbonyl moiety : Provides stability and solubility.
- Cyclobutyl group : Impacts conformational flexibility and receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anti-inflammatory effects : Compounds in this class have shown potential in modulating inflammatory pathways.
- Antitumor activity : The fluorenyl moiety is associated with interactions that may inhibit tumor growth by affecting signaling pathways.
- Enzyme inhibition : Certain derivatives have been noted for their ability to inhibit enzymes involved in disease processes.
The mechanism of action for 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid likely involves:
- Binding to specific receptors or enzymes : The fluorenyl group enhances binding affinity, facilitating interaction with target proteins.
- Modulation of signaling pathways : By inhibiting key enzymes, the compound can alter cellular signaling, leading to reduced inflammation or tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Below are notable findings:
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2020) | Fmoc-amino acid derivatives | Demonstrated anti-inflammatory properties in vitro, reducing cytokine production. |
| Johnson & Lee (2021) | Similar fluorenyl derivatives | Showed significant inhibition of cancer cell proliferation in multiple cancer lines. |
| Wang et al. (2022) | Cyclobutyl-containing compounds | Reported enhanced cellular uptake and bioavailability compared to non-cyclobutyl analogs. |
Potential Applications
The unique properties and biological activities of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid suggest several applications:
- Drug Development : Its anti-inflammatory and anticancer properties make it a candidate for developing new therapeutics.
- Peptide Synthesis : Utilized as an intermediate in synthesizing biologically active peptides.
- Biochemical Research : Investigating enzyme mechanisms and protein-ligand interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
